molecular formula C20H22ClN3O3 B7711972 N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide

N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide

Cat. No. B7711972
M. Wt: 387.9 g/mol
InChI Key: ZVRAYOMTCDSOSW-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide, also known as BML-190, is a synthetic compound with potential anti-inflammatory properties. It belongs to the class of benzamides and has been extensively studied for its potential use in treating various inflammatory conditions.

Mechanism of Action

N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide exerts its anti-inflammatory effects by inhibiting the activity of the EP2 receptor. This receptor is involved in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. By inhibiting the activity of this receptor, N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide reduces the production of these inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce inflammation in models of arthritis, colitis, and asthma. Additionally, N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been shown to have analgesic effects in models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide in lab experiments is its potent anti-inflammatory effects. This makes it a useful tool for studying the mechanisms of inflammation and for testing potential anti-inflammatory drugs. However, one limitation of using N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide. One area of research could be the development of more potent and selective EP2 receptor inhibitors. Another area of research could be the investigation of the potential use of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide in the treatment of various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to investigate the potential toxicity of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide and to determine the optimal dosage for use in lab experiments.

Synthesis Methods

The synthesis of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with benzylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then reacted with ethylenediamine to yield the final product. The purity of the compound is confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been extensively studied for its potential anti-inflammatory properties. It has been shown to inhibit the activity of the prostaglandin E2 receptor EP2, which is involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation.

properties

IUPAC Name

N'-[(E)-(4-tert-butylphenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-20(2,3)14-7-5-13(6-8-14)12-22-24-19(26)18(25)23-15-9-10-17(27-4)16(21)11-15/h5-12H,1-4H3,(H,23,25)(H,24,26)/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRAYOMTCDSOSW-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide

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